beta-Carotene-d8

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H56 |

|---|---|

Molecular Weight |

544.9 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D |

InChI Key |

OENHQHLEOONYIE-QVOKSWBTSA-N |

Isomeric SMILES |

[2H]/C(=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C)/C=C/C(=C/C=C/C=C(/C=C/C(=C(\C([2H])([2H])[2H])/C=C/C2=C(CCCC2(C)C)C)/[2H])\C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of beta-Carotene-d8?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated analog of β-carotene, β-Carotene-d8. It details its chemical structure, physicochemical properties, and its application in metabolic research, particularly as a stable isotope tracer. The methodologies for its synthesis and analysis are also presented to support its use in experimental settings.

Chemical Structure and Physicochemical Properties

β-Carotene-d8 is a deuterated form of β-carotene, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard and tracer in metabolic studies, allowing it to be distinguished from endogenous β-carotene.[1][2][3] The specific labeling pattern for the synthesized 10,10',19,19,19,19',19',19'-2H8-β-carotene makes it a valuable tool for human metabolism studies.[4]

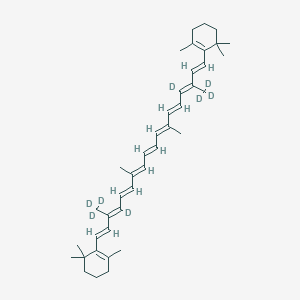

Below is a diagram illustrating the chemical structure of β-Carotene-d8, highlighting the positions of the deuterium atoms.

Caption: Chemical structure of 10,10',19,19,19,19',19',19'-β-Carotene-d8.

Table 1: Physicochemical Properties of β-Carotene-d8

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₈D₈ | [1] |

| Molecular Weight | 544.92 g/mol | [1] |

| CAS Number | 53163-44-3 | [1] |

| Appearance | Dark orange crystals | [5] |

| Melting Point | 183 °C (decomposes) | [5] |

| Solubility | Soluble in carbon disulfide, benzene, chloroform, and ethanol. Insoluble in water and glycerin. | [5] |

| Storage | Store at -80°C, protected from light, and under a nitrogen atmosphere. | [1] |

Experimental Protocols

β-Carotene-d8 is primarily utilized in studies of carotenoid metabolism.[3][6] Its synthesis and subsequent analysis in biological matrices require specific and sensitive protocols.

A common method for synthesizing symmetrically labeled β-carotene-d8 involves a double Wittig condensation. This C15 + C10 + C15 = C40 approach ensures the specific placement of deuterium atoms.[4]

Methodology:

-

Preparation of the C10 Dialdehyde: The synthesis starts with the preparation of 2,7-dimethyl-2,4,6-octatrienedial, which serves as the central C10 unit.

-

Synthesis of the Deuterated Wittig Salt: The C15 phosphonium salt, 9,9,9,10-2H4-β-ionylidene ethanol, is synthesized. The deuterium labels are introduced at this stage.

-

Wittig Reaction: The C10 dialdehyde is reacted with two equivalents of the deuterated C15 Wittig salt. This double condensation reaction forms the C40 backbone of β-carotene with deuterium atoms at the 10, 10', 19, 19, 19, 19', 19', and 19' positions.[4]

-

Purification: The resulting β-carotene-d8 is purified using techniques such as column chromatography to separate it from reaction byproducts and unreacted starting materials. Thin-layer chromatography can be used to monitor the reaction progress.[6]

A sensitive and robust liquid chromatography-mass spectrometry (LC/MS) method has been developed for the quantification of β-carotene-d8 and its metabolites in human plasma.[3][7] This method is crucial for pharmacokinetic and metabolic studies.

Methodology:

-

Sample Preparation:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

The HPLC effluent is introduced into the mass spectrometer, often via a particle beam interface.[7]

-

Negative atmospheric pressure chemical ionization (APCI) or electron capture ionization in the negative-ion mode is used.[3][7]

-

Detection is performed using selected ion monitoring (SIM) to enhance sensitivity and specificity for β-carotene-d8 and its metabolites.[7]

-

The limit of detection for this method is in the range of 0.3 ng (approximately 0.6 pmol) for β-carotene.[7]

The following diagram illustrates the general workflow for the LC/MS analysis of β-carotene-d8 in plasma.

Caption: General workflow for the LC/MS analysis of β-Carotene-d8.

Applications in Research

The primary application of β-Carotene-d8 is as a tracer in studies of carotenoid absorption, metabolism, and vitamin A formation in humans.[3][4] By administering a known dose of β-Carotene-d8, researchers can track its fate in the body, distinguishing it from the background levels of unlabeled β-carotene from the diet.[3] This allows for precise measurements of bioavailability, conversion to retinol (vitamin A), and tissue distribution. Deuteration can also potentially affect the pharmacokinetic and metabolic profiles of molecules, which is an area of interest in drug development.[1][2]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterated β-carotene [inis.iaea.org]

- 5. β-Carotene - Wikipedia [en.wikipedia.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. A sensitive procedure for the study of beta-carotene-d8 metabolism in humans using high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated Beta-Carotene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated beta-carotene, a critical tool for researchers and drug development professionals. The incorporation of deuterium into the beta-carotene molecule provides a stable isotopic label, enabling precise tracking and quantification in metabolic studies, pharmacokinetic analyses, and investigations into its role as a precursor to vitamin A and its various biological activities.

Synthesis of Deuterated Beta-Carotene

The synthesis of deuterated beta-carotene can be achieved through two primary methodologies: chemical synthesis and metabolic labeling.

Chemical Synthesis

Chemical synthesis offers the advantage of precise control over the location and extent of deuterium incorporation. The Wittig reaction is a cornerstone of synthetic strategies for carotenoids, including deuterated beta-carotene. Symmetrical synthesis approaches are commonly employed, building the C40 backbone from smaller, deuterated precursor molecules.

One notable example is the synthesis of 10,10',19,19,19,19',19',19'-d₈-β-carotene. This method involves a double Wittig condensation (C15 + C10 + C15 = C40) of a deuterated C15 phosphonium salt with a C10 dialdehyde.[1]

Experimental Protocol: Wittig Condensation for d₈-β-Carotene

-

Preparation of the Deuterated C15 Phosphonium Salt:

-

Start with β-ionone and introduce deuterium at the desired positions (e.g., the C19 methyl groups and C10 position) through enolization and quenching with a deuterium source (e.g., D₂O) under basic conditions.

-

The deuterated β-ionone is then converted to the corresponding vinylogous aldehyde.

-

Reaction of the aldehyde with a suitable phosphine, such as triphenylphosphine, in the presence of a strong base (e.g., n-butyllithium) yields the deuterated C15 Wittig salt.

-

-

Preparation of the C10 Dialdehyde:

-

2,7-dimethyl-2,4,6-octatrienedial serves as the central C10 building block.

-

-

Wittig Reaction:

-

The deuterated C15 phosphonium salt is reacted with the C10 dialdehyde in an inert solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

-

The crude deuterated beta-carotene is then subjected to purification.

-

Metabolic Labeling

Metabolic labeling provides an alternative route to deuterated beta-carotene by culturing microorganisms or plants in a deuterium-enriched medium. This method can achieve high levels of deuterium incorporation throughout the molecule.

A common approach involves the cultivation of the microalga Spirulina platensis in a medium containing heavy water (D₂O). The algae incorporate deuterium into their cellular components, including beta-carotene.

Experimental Protocol: Metabolic Labeling with Spirulina platensis

-

Culture Medium Preparation:

-

Prepare a standard growth medium for Spirulina platensis, replacing a significant portion of the regular water with high-purity D₂O.

-

-

Inoculation and Growth:

-

Inoculate the D₂O-enriched medium with a healthy culture of Spirulina platensis.

-

Maintain the culture under optimal growth conditions (light, temperature, and aeration).

-

-

Harvesting:

-

After a sufficient growth period to allow for significant biomass and carotenoid production, harvest the algal cells by centrifugation or filtration.

-

-

Extraction:

-

Extract the carotenoids from the harvested biomass using a suitable solvent system, such as a mixture of acetone and hexane.

-

Quantitative Data on Deuterated Beta-Carotene Synthesis

| Synthesis Method | Deuterium Incorporation | Reported Yield | Purity | Reference |

| Chemical Synthesis (Wittig) | Site-specific (e.g., d₈) | Not specified in abstracts | High after purification | [1] |

| Metabolic Labeling (S. platensis) | Random, up to 2H17 | Not specified in abstracts | High after purification |

Purification of Deuterated Beta-Carotene

Purification is a critical step to isolate the deuterated beta-carotene from reaction byproducts, unreacted starting materials, and other carotenoids (in the case of metabolic labeling). A combination of chromatographic techniques is typically employed.

Column Chromatography

Column chromatography is a widely used method for the initial purification of beta-carotene.

Experimental Protocol: Column Chromatography

-

Stationary Phase Selection:

-

Alumina or silica gel are common stationary phases. The choice depends on the specific impurities to be removed.

-

-

Column Packing:

-

A slurry of the chosen stationary phase in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

-

Sample Loading:

-

The crude deuterated beta-carotene extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

-

Elution:

-

A gradient of solvents with increasing polarity is used to elute the components from the column. A common solvent system starts with pure hexane, followed by increasing concentrations of a slightly more polar solvent like acetone or diethyl ether.

-

The non-polar deuterated beta-carotene will elute with the less polar solvent fractions.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and analyzed by TLC or UV-Vis spectroscopy to identify those containing the purified deuterated beta-carotene.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the final purification and to achieve high-purity deuterated beta-carotene.

Experimental Protocol: HPLC Purification

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers due to its high shape selectivity.

-

Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of beta-carotene at its maximum absorbance wavelength (around 450 nm).

-

Fraction Collection: The peak corresponding to deuterated beta-carotene is collected.

Recrystallization

Recrystallization can be used as a final step to obtain highly pure crystalline deuterated beta-carotene. The purified beta-carotene from chromatography is dissolved in a suitable solvent mixture (e.g., chloroform-ethanol) and allowed to crystallize.[2]

Quantitative Data on Beta-Carotene Purification

| Purification Method | Recovery Yield | Final Purity | Reference |

| Column Chromatography (X5 resin) & Recrystallization | 76.6% | 95% | [2] |

| Open Column Chromatography | Not Specified | 97% |

Visualization of Key Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of deuterated beta-carotene.

References

Isotopic Enrichment and Purity of β-Carotene-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and purity of deuterated β-carotene (β-Carotene-d8). It is intended for researchers and professionals in the fields of drug development and metabolic research who utilize labeled compounds for tracer studies. This document outlines the synthesis, analytical methodologies for purity and enrichment assessment, and presents available quantitative data.

Quantitative Data Summary

The isotopic enrichment and chemical purity of β-Carotene-d8 can vary between synthesis batches and suppliers. The following table summarizes quantitative data reported in the literature and by commercial vendors. It is crucial for researchers to verify the specific purity and enrichment of the lot they are using.

| Parameter | Value | Source |

| Isotopic Distribution | d8: 79.44%, d7: 17.59%, d6: 2.96% | Cambridge Isotopes (as cited in a study)[1] |

| Isotopic Purity | Approximately 98% | Cambridge Isotope Labs (general specification)[2] |

| Chemical Purity | > 87% (all-trans and cis isomers) | Cambridge Isotope Labs (general specification)[2] |

| 83% all-trans, 17% cis isomers | Cambridge Isotopes (as cited in a study)[1] | |

| 96.42% | MedChemExpress[3] | |

| Molecular Formula | C₄₀H₄₈D₈ | MedChemExpress[3] |

| Molecular Weight | 544.92 g/mol | MedChemExpress[3] |

Synthesis of β-Carotene-d8

The synthesis of β-Carotene-d8 is a critical process that determines its isotopic enrichment and purity. A common method for producing symmetrically labeled β-carotene involves a double Wittig condensation.

A specifically described synthesis is that of 10,10',19,19,19,19',19',19'-²H₈-β-carotene.[4] This method involves the condensation of a C15 phosphonium salt with a C10 dialdehyde. The symmetrical labeling pattern is advantageous for metabolic studies in humans as it provides a distinct mass shift that can be readily detected.[4][5]

Experimental Protocols for Purity and Enrichment Analysis

The determination of chemical purity and isotopic enrichment of β-Carotene-d8 relies on a combination of chromatographic and mass spectrometric techniques. Due to the instability of carotenoids, careful sample handling is necessary to prevent degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of β-Carotene-d8, particularly for separating its various isomers (all-trans and cis).

-

Objective: To separate and quantify all-trans-β-carotene-d8 from its cis-isomers and other impurities.

-

Instrumentation:

-

HPLC system with a UV/Vis detector.

-

C18 or C30 reversed-phase column. C30 columns are often preferred for their enhanced ability to separate carotenoid isomers.

-

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and an organic solvent like methyl-tert-butyl ether (MTBE) or dichloromethane is typically used. The exact gradient profile will depend on the specific column and isomers being separated.

-

Detection: UV/Vis detection is commonly performed at approximately 450 nm, the absorption maximum for β-carotene.

-

Sample Preparation: β-Carotene-d8 is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or a mixture of the mobile phase components. Due to the light and oxygen sensitivity of β-carotene, samples should be prepared under low light conditions and potentially under an inert atmosphere.

-

Data Analysis: The peak area of all-trans-β-carotene-d8 is compared to the total area of all peaks to determine its percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity and determining the isotopic distribution of β-Carotene-d8.

-

Objective: To determine the molecular weight and isotopic distribution of β-Carotene-d8.

-

Instrumentation:

-

An HPLC system coupled to a mass spectrometer.

-

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sources are commonly used. Negative chemical ionization (NCI) has also been shown to be effective.[2]

-

-

LC Conditions: Similar to the HPLC protocol described above. The mobile phase composition must be compatible with the mass spectrometer's ionization source.

-

MS Conditions:

-

Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z). For β-Carotene-d8, the expected molecular ion [M]⁺ or [M]⁻ would be at m/z 544.9. In practice, due to the natural abundance of ¹³C, a cluster of ions will be observed. The analysis would also monitor for the unlabeled β-carotene (m/z 536.9) and other deuterated species (e.g., d7, d6).

-

Full Scan Mode: This mode is used to obtain a full mass spectrum, which can reveal the entire isotopic distribution of the sample.

-

-

Data Analysis: The relative intensities of the ion signals corresponding to the different deuterated species (d8, d7, d6, etc.) are used to calculate the isotopic enrichment.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides a higher level of specificity and is particularly useful for quantifying β-Carotene-d8 in complex biological matrices.

-

Objective: To selectively detect and quantify β-Carotene-d8 and its metabolites in biological samples.

-

Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Methodology:

-

A precursor ion corresponding to β-Carotene-d8 (m/z 544.9) is selected in the first mass analyzer.

-

The precursor ion is fragmented in a collision cell.

-

Specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and increases sensitivity.

-

-

Application: This technique is frequently employed in pharmacokinetic studies to trace the absorption and metabolism of orally administered β-Carotene-d8.[6]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of β-Carotene-d8, from initial synthesis to final purity and enrichment assessment.

References

- 1. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of deuterated β-carotene [inis.iaea.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Stable isotope methods for the study of beta-carotene-d8 metabolism in humans utilizing tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Beta-Carotene-d8: Properties, Analysis, and Biological Fate

For researchers, scientists, and professionals in drug development, understanding the fundamental characteristics of isotopically labeled compounds is paramount for rigorous study design and interpretation. This technical guide provides an in-depth overview of the physical and chemical properties of beta-Carotene-d8, a deuterated analog of beta-carotene, widely used as a tracer in metabolic research. This document outlines its core properties, details common experimental protocols for its quantification, and visualizes its metabolic pathway and analytical workflow.

Core Physical and Chemical Properties

| Property | This compound | Beta-Carotene |

| Molecular Formula | C₄₀H₄₈D₈[1] | C₄₀H₅₆[2][3] |

| Molecular Weight | 544.92 g/mol [1][4] | 536.87 g/mol [2][3] |

| Appearance | Light brown to brown solid[1] | Dark orange crystals[5] |

| Melting Point | No data available[4] | 183 °C (decomposes)[5] |

| Boiling Point | No data available[4] | 654.7 °C[5] |

| Solubility | Soluble in hexane, dimethyl sulfoxide, benzene, chloroform, cyclohexane. Insoluble in water.[6] | Soluble in carbon disulfide, benzene, chloroform, ethanol. Insoluble in water and glycerin.[5] |

| Storage Conditions | -80°C, protect from light, stored under nitrogen[1][7] | -20°C under nitrogen, sensitive to air, heat, and light[6] |

| Chemical Stability | Stable under recommended storage conditions[4] | Stable, but sensitive to air, heat and light[6] |

Metabolic Pathway of Beta-Carotene

The primary biological significance of beta-carotene is its role as a precursor to vitamin A (retinol). This conversion is a critical physiological process. The metabolic pathway is initiated by the enzymatic cleavage of beta-carotene.

Experimental Protocols for Quantification

The analysis of this compound in biological matrices, such as plasma, is crucial for metabolic studies. The most common methodologies involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Sample Preparation: Extraction from Plasma

A prevalent method for extracting this compound and its metabolites from plasma involves liquid-liquid extraction.

-

Sample Collection : Obtain plasma samples from subjects following administration of a this compound dose.

-

Internal Standard : Add a known amount of an internal standard, such as ¹³C₄₀-β-carotene, to the plasma sample to correct for extraction efficiency and instrument variability.[8]

-

Extraction : Extract the lipophilic compounds, including this compound and retinol, from the plasma using an organic solvent like hexane.[9] The mixture is vortexed to ensure thorough mixing.

-

Separation : Centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporation and Reconstitution : Carefully transfer the organic layer (containing the analytes) to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for HPLC injection.

Analytical Methodology: HPLC-MS/MS

Quantification is typically achieved using a reversed-phase HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation : Inject the reconstituted sample onto a C18 or C30 reversed-phase HPLC column.[8][10] A gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether, and water is often used to separate beta-carotene isomers and retinol.

-

Ionization : The column effluent is directed to the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electron ionization can be used.[10][11]

-

Mass Spectrometric Detection : The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of this compound and its metabolites. For instance, the transition of m/z 544.4 -> [product ion] for d8-β-carotene can be monitored.[10]

-

Quantification : A standard curve is generated by analyzing known concentrations of this compound. The concentration in the study samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[12]

Signaling Pathways Implicated for Beta-Carotene

While the primary role of beta-carotene is as a provitamin A, research suggests its involvement in other cellular signaling pathways. It's important to note that these studies are generally conducted with unlabeled beta-carotene, but the findings are expected to be applicable to the deuterated form.

-

PPAR-γ Signaling : Beta-carotene has been shown to up-regulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][7] This nuclear receptor is involved in the regulation of lipid metabolism and inflammation.

-

MAPK Signaling : Some studies indicate that beta-carotene can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a role in cellular processes like proliferation, differentiation, and apoptosis.[13]

-

Antioxidant Activity : As an antioxidant, beta-carotene can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This is not a classical signaling pathway but represents a significant chemical property with broad biological effects.

This guide provides a foundational understanding of this compound for its effective use in scientific research. The provided data and protocols are intended to support the design and execution of studies investigating the absorption, metabolism, and biological functions of this important carotenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β Carotene [webbook.nist.gov]

- 3. Beta-Carotene | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. β-Carotene - Wikipedia [en.wikipedia.org]

- 6. β-Carotene | 7235-40-7 [chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. A sensitive procedure for the study of this compound metabolism in humans using high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope methods for the study of this compound metabolism in humans utilizing tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Stability of beta-Carotene-d8: A Technical Guide for Researchers

An In-depth Examination of Optimal Storage and Handling Protocols for Deuterated beta-Carotene

For researchers, scientists, and drug development professionals utilizing beta-Carotene-d8 in their studies, ensuring its stability is paramount for obtaining accurate and reproducible results. As a deuterated analogue of beta-carotene, its stability profile is comparable to the parent compound, which is notoriously susceptible to degradation. This technical guide provides a comprehensive overview of the factors influencing this compound stability and offers evidence-based recommendations for its proper storage and handling.

Factors Influencing this compound Stability

The extended system of conjugated double bonds in the polyene backbone of beta-carotene, and by extension this compound, is the primary site of chemical instability. The principal factors that contribute to its degradation are exposure to light, heat, and oxygen.

Light: Exposure to light, particularly in the UV region, can induce photo-oxidation and isomerization of the all-trans isomer to various cis isomers, altering its biological activity and analytical profile.

Oxygen: Atmospheric oxygen is a major driver of this compound degradation through auto-oxidation. This process can be accelerated by the presence of light and heat and leads to the formation of a complex mixture of oxidation products, including epoxides, apocarotenals, and other cleavage products.

Temperature: Elevated temperatures significantly accelerate the rate of both oxidative degradation and isomerization. Conversely, low temperatures are crucial for long-term preservation.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Minimizes rates of oxidation and isomerization. |

| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidative degradation by displacing oxygen. |

| Light | Protection from light (e.g., amber vials, storage in the dark) | Prevents photo-oxidation and photo-isomerization. |

| Form | Solid (crystalline powder or lyophilized) or in an oxygen-free solvent | Solid form is generally more stable. If in solution, use a solvent that has been deoxygenated. |

| Additives | Consider the use of antioxidants (e.g., BHT, α-tocopherol) for solutions | Can quench free radicals and inhibit oxidation. |

Quantitative Stability Data

The stability of carotenoids is often quantified by their degradation kinetics. The following table summarizes the half-life of beta-carotene under various storage conditions, which can be considered indicative for this compound.

| Storage Temperature (°C) | Half-life | Conditions |

| 4 | > 400 days | Encapsulated, in the dark[1] |

| 21 | 8 - 12 months | Encapsulated, in the dark[1] |

| 30 | 3 - 4 months | Encapsulated, in the dark[1] |

| 37 | 1.5 - 2 months | Encapsulated, in the dark[1] |

| -20 | > 15 months | In plasma[2] |

| -70 | > 28 months | In plasma[2] |

Experimental Protocols

Protocol for Stability Testing of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound over time.

1. Sample Preparation and Storage:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., THF, hexane, or ethanol) at a known concentration.

-

To minimize degradation during preparation, work under subdued light and on ice.

-

Aliquot the stock solution into amber glass vials.

-

Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

-

Store the vials at the desired temperatures (e.g., 4°C, -20°C, and -80°C).

-

Include a control group with an added antioxidant (e.g., 0.1% BHT).

2. HPLC Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.

-

Inject the sample onto a C18 or C30 reverse-phase HPLC column.

-

Use a mobile phase appropriate for carotenoid separation, such as a gradient of methanol, methyl-tert-butyl ether, and water.

-

Detect this compound using a UV-Vis detector at its maximum absorbance wavelength (approximately 450 nm). A mass spectrometer can also be used for more specific detection.

-

Quantify the peak area of the all-trans-beta-Carotene-d8 peak.

3. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time for each storage condition.

-

Determine the degradation rate and half-life for each condition.

Visualizing Workflows and Pathways

Degradation Pathway of beta-Carotene

The following diagram illustrates the primary pathways of beta-carotene degradation, which are applicable to this compound.

Caption: Oxidative and isomeric degradation pathways of beta-carotene.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in a typical experimental workflow for assessing the stability of this compound.

Caption: Workflow for assessing the long-term stability of this compound.

By adhering to these guidelines, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes. The inherent instability of carotenoids necessitates careful handling and storage, and the protocols outlined in this guide provide a robust framework for maintaining the quality of this valuable research compound.

References

Commercially Available β-Carotene-d8 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available β-Carotene-d8 standards, their analytical applications, and detailed methodologies for their use in research and development. β-Carotene-d8, a deuterated isotopologue of β-carotene, serves as an invaluable internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of β-carotene in complex biological matrices.

Commercially Available β-Carotene-d8

β-Carotene-d8 is available from various chemical suppliers as a high-purity reference material. This stable isotope-labeled compound is crucial for studies in clinical and food research, particularly for pharmacokinetic and metabolic profiling.

Product Specifications

Quantitative data for a commercially available β-Carotene-d8 standard is summarized in the table below. This information is critical for accurate experimental design and data interpretation.

| Parameter | Value | Source |

| CAS Number | 53163-44-3 | MedChemExpress |

| Molecular Formula | C₄₀H₄₈D₈ | MedChemExpress |

| Molecular Weight | 544.92 g/mol | MedChemExpress |

| Purity | 96.42% | MedChemExpress |

Analytical Applications and Experimental Protocols

β-Carotene-d8 is predominantly utilized as an internal standard in chromatographic and mass spectrometric methods to correct for analyte loss during sample preparation and instrumental analysis. Its chemical and physical properties closely mimic that of the endogenous analyte, β-carotene, ensuring co-elution and similar ionization efficiency, which are essential for accurate quantification.

Quantification of β-Carotene in Human Plasma by LC-MS/MS

This protocol outlines a common application of β-Carotene-d8 for the quantification of β-carotene in human plasma, a method frequently employed in clinical research and nutritional studies.

2.1.1. Materials and Reagents

-

β-Carotene-d8 (Internal Standard)

-

β-Carotene (Analyte Standard)

-

Human Plasma (e.g., K₂EDTA)

-

Hexane

-

Ethanol

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., aminopropyl-bonded silica)

2.1.2. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of β-carotene in human plasma using β-Carotene-d8 as an internal standard.

The Journey of a Deuterated Provitamin: An In-depth Technical Guide to the Biological Absorption and Metabolism of Beta-Carotene-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fate of beta-carotene-d8, a deuterated form of the essential provitamin A carotenoid. By tracing the path of this stable isotope-labeled compound, researchers can gain precise insights into the intricacies of beta-carotene absorption, enzymatic cleavage, and conversion into active vitamin A metabolites. This document details the quantitative data from human studies, outlines the sophisticated analytical methodologies employed, and visualizes the key metabolic and experimental processes.

Quantitative Insights into this compound Pharmacokinetics

The use of this compound allows for the clear differentiation of the administered dose from endogenous beta-carotene, enabling precise pharmacokinetic analysis. Human studies involving the oral administration of this compound have yielded valuable quantitative data on its absorption and conversion to vitamin A.

| Parameter | Value | Study Population | Dosage | Analytical Method | Source |

| Plasma d8-β-Carotene | |||||

| Area Under the Curve (AUC) | 0.38 µmol/L × h | Human Subjects | 5 mg | HPLC-MS | [1] |

| Plasma d4-Retinyl Esters | |||||

| Area Under the Curve (AUC) | 1.31 µmol/L × h (whole plasma) | Human Subjects | 5 mg | HPLC-MS | [1] |

| 1.44 µmol/L × h (chylomicron-rich fraction) | Human Subjects | 5 mg | HPLC-MS | [1] | |

| Conversion Efficiency | |||||

| β-Carotene to Retinyl Esters | ~63% | Human Subject | 5 mg | HPLC-MS | [1] |

| Analytical Method Performance | |||||

| Limit of Detection (d8-β-Carotene) | 5.74 × 10⁻¹⁴ moles on column | - | - | HPLC-MS | [1] |

| Limit of Detection (d4-Retinyl Acetate) | 2.33 × 10⁻¹³ moles on column | - | - | HPLC-MS | [1] |

Experimental Protocols: A Methodological Deep Dive

The accurate quantification of this compound and its metabolites necessitates meticulous experimental procedures. The following protocols are synthesized from established methodologies for the analysis of these compounds in human plasma.[1][2]

Sample Collection and Preparation

-

Blood Collection: Whole blood is collected from subjects at specified time points following the administration of this compound. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Extraction of β-Carotene-d8 and d4-Retinyl Esters:

-

To a 1 mL plasma sample, an internal standard (e.g., ¹³C-β-carotene) is added.

-

Proteins are precipitated by the addition of an equal volume of ethanol.

-

Lipids, including β-carotene and retinyl esters, are extracted using a solvent mixture such as hexane or a combination of hexane and ethyl acetate.

-

The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The organic layer containing the analytes is carefully transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The dried extract is reconstituted in a solvent compatible with the HPLC mobile phase.

-

-

Saponification (Optional): For the analysis of total d4-retinol (free and esterified), the extracted sample can be saponified.[1]

-

The dried lipid extract is reconstituted in ethanol.

-

A solution of potassium hydroxide is added, and the mixture is incubated to hydrolyze the retinyl esters.

-

After incubation, the non-saponifiable lipids (including retinol and β-carotene) are re-extracted with hexane.

-

The hexane layer is washed with water to remove the alkali, dried, and reconstituted for analysis.

-

Analytical Methodology: HPLC-MS

-

Chromatographic Separation:

-

Column: A C30 reversed-phase column is typically used for the separation of carotenoids and retinoids.[3]

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of methanol, methyl-tert-butyl ether, and water with a small percentage of a modifier like triethylamine to improve peak shape.

-

Flow Rate: A typical flow rate is maintained between 0.5 and 1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often used for the sensitive detection of retinoids, while Selected Ion Monitoring (SIM) can be employed for β-carotene.[3]

-

Mass Transitions: Specific mass-to-charge ratios (m/z) are monitored for the parent and product ions of each analyte:

-

d8-β-Carotene: Monitored in SIM mode.

-

d4-Retinyl Esters (e.g., d4-retinyl palmitate): Monitored using Multiple Reaction Monitoring (MRM) mode, tracking the transition from the parent ion to a specific fragment ion.

-

-

Quantification: The concentration of each analyte is determined by comparing the peak area to that of the internal standard and referencing a standard curve.

-

Visualizing the Biological Pathways and Processes

Metabolic Pathway of Beta-Carotene

The conversion of beta-carotene to biologically active retinoic acid is a multi-step enzymatic process. The initial cleavage of beta-carotene is catalyzed by two key enzymes, Beta-carotene 15,15'-monooxygenase (BCO1) and Beta-carotene 9',10'-dioxygenase (BCO2).[4][5] BCO1 performs a central cleavage, yielding two molecules of retinal, while BCO2 carries out an asymmetric cleavage. Retinal is then reversibly reduced to retinol or irreversibly oxidized to retinoic acid, which acts as a ligand for nuclear receptors to regulate gene expression.[6][7]

Caption: Metabolic pathway of this compound from absorption to gene regulation.

Experimental Workflow for this compound Analysis

The process of analyzing this compound and its metabolites in a clinical research setting involves a series of sequential steps, from participant dosing to data analysis. This workflow ensures the integrity of the samples and the accuracy of the results.

Caption: Experimental workflow for this compound analysis in human plasma.

References

- 1. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope methods for the study of this compound metabolism in humans utilizing tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

- 5. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

The Pivotal Role of β-Carotene-d8 in Advancing Vitamin A Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of β-carotene-d8, a deuterated stable isotope of β-carotene, as a critical tracer in vitamin A research. Its application has significantly enhanced our understanding of the bioavailability, bioconversion, and metabolism of provitamin A carotenoids, offering precise insights for nutritional science and drug development.

Introduction: The Significance of Stable Isotope Tracers

β-carotene is the most potent dietary precursor to vitamin A (retinol), an essential nutrient for vision, immune function, and cellular differentiation. Understanding the efficiency of its conversion is paramount for public health nutrition and clinical applications. β-carotene-d8, with eight deuterium atoms, serves as a powerful tool in these investigations. By tracing the metabolic fate of this labeled compound, researchers can distinguish it from endogenous β-carotene and accurately quantify its absorption and conversion to vitamin A.

Quantitative Insights from β-Carotene-d8 Studies

The use of β-carotene-d8 in human clinical trials has generated crucial quantitative data on its bioavailability and conversion to retinol. This data is essential for establishing dietary recommendations and understanding factors that influence vitamin A status.

| Parameter | Study Population | Dose of β-Carotene-d8 | Key Findings | Reference |

| Bioavailability (Absorption) | Healthy Women | 37 µmol (approx. 20 mg) | Mean absorption of 3.3 ± 1.3% for all subjects. "Responders" (6 of 11 subjects) showed a mean absorption of 6.1 ± 0.02%. | [1] |

| Healthy Adults | 20 mg and 40 mg | Plasma AUC for β-carotene-d8 doubled with the doubling of the dose, indicating dose-proportional absorption. | [2] | |

| Conversion Efficiency to Vitamin A | Healthy Women | 37 µmol (approx. 20 mg) | Mean conversion ratio of 0.81 ± 0.34 mol retinol-d3 to 1 mol β-carotene-d6 for all subjects. "Responders" had a ratio of 1.47 ± 0.49. | [1] |

| Healthy Adults | 20 mg and 40 mg | Plasma AUC for retinol-d4 increased by only 36% when the β-carotene-d8 dose was doubled, suggesting conversion efficiency decreases with increasing dose. | [2] | |

| Plasma Kinetics | Healthy Subject | 5 mg | β-carotene-d8 was detectable in plasma over a 30-day period, demonstrating its utility for long-term kinetic studies. | [3] |

| Healthy Adults | 5 mg | Both intact β-carotene-d8 and its metabolite, retinyl-d4 esters, were quantified in plasma and chylomicron fractions. | [4] | |

| Vitamin A Equivalency (by weight) | Multiple Human Studies | Varied | The conversion efficiency of dietary β-carotene to retinol ranges from 3.6:1 to 28:1. | [5][6] |

| Human Studies (Plant Sources) | Varied | Absorption from plant sources ranges from 5% to 65%. Vitamin A equivalency ratios range from 3.8:1 to 28:1. | [4][7] |

Experimental Protocols in β-Carotene-d8 Research

The following outlines a synthesized, detailed methodology for a typical clinical trial investigating β-carotene metabolism using β-carotene-d8.

Subject Recruitment and Screening

-

Inclusion Criteria: Healthy, non-smoking adults with normal vitamin A status.

-

Exclusion Criteria: Individuals with malabsorption disorders, liver disease, or those taking supplements containing vitamin A or β-carotene.

-

Ethical Considerations: All participants provide informed consent, and the study protocol is approved by an institutional review board.

Study Design

-

A common design is a randomized crossover study where each participant receives different doses of β-carotene-d8 with a washout period in between.

-

Participants are often housed in a metabolic research unit to control dietary intake.

Dosing and Sample Collection

-

Dietary Control: Participants consume a diet low in carotenoids for a run-in period to reduce baseline levels.

-

Dose Administration: A precisely weighed oral dose of β-carotene-d8, often dissolved in oil to enhance absorption, is administered with a standardized meal.

-

Blood Sampling: Serial blood samples are collected at baseline and at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72 hours, and then periodically for up to several weeks) to capture the full kinetic profile.

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (e.g., ¹³C-labeled β-carotene or retinyl acetate) is added to each sample for accurate quantification.

-

Lipids, including β-carotene and retinyl esters, are extracted using an organic solvent like hexane.

-

The extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 or C30 column is used to separate β-carotene-d8 and its metabolites (retinol-d4 and retinyl-d4 esters) from other plasma components.

-

-

Mass Spectrometric Detection:

-

Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection.

-

Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed to quantify the parent and product ions of β-carotene-d8 and retinol-d4.

-

Visualizing Key Processes

β-Carotene to Vitamin A Metabolic Pathway

The conversion of dietary β-carotene to the biologically active retinoic acid is a multi-step process primarily occurring in the intestine and liver.

References

- 1. youtube.com [youtube.com]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. The challenge to reach nutritional adequacy for vitamin A: β-carotene bioavailability and conversion--evidence in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconversion of dietary provitamin A carotenoids to vitamin A in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Deuterium Isotope Effects in the Study of β-Carotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application and significance of deuterium isotope effects in the study of β-carotene. While the use of deuterated β-carotene as a metabolic tracer is established, this document focuses on the kinetic isotope effect (KIE) as a tool to elucidate reaction mechanisms, particularly concerning its antioxidant activity and enzymatic conversion to vitamin A. This guide will cover the synthesis of deuterated β-carotene, theoretical frameworks for KIE, proposed experimental designs for its measurement, and the potential implications for drug development and nutritional science.

Introduction to Deuterium Isotope Effects in Chemical Kinetics

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology for determining reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. For the purposes of this guide, we are concerned with the substitution of hydrogen (H) with deuterium (D). The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to be broken. This difference in activation energy leads to a slower reaction rate for the deuterated compound. The magnitude of the primary KIE can provide insight into the transition state of the reaction.

Synthesis of Deuterated β-Carotene

The study of deuterium isotope effects necessitates the availability of specifically labeled β-carotene molecules. Several synthetic routes have been established for this purpose. These methods are crucial for preparing substrates for kinetic analysis and as tracers for metabolic studies.

Synthesis of 10,10',19,19,19,19',19',19'-2H8-β-Carotene

A common method for producing a symmetrically labeled β-carotene involves a double condensation reaction.[1]

Experimental Protocol:

-

Preparation of the Wittig Salt: The synthesis begins with the preparation of the Wittig salt of 9,9,9,10-2H4-β-ionylidene ethanol.

-

Condensation Reaction: This deuterated C15 phosphonium salt is then reacted with the symmetrical C10 dial, 2,7-dimethyl-2,4,6-octatrienedial.

-

Formation of 2H8-β-Carotene: The double Wittig condensation yields 10,10',19,19,19,19',19',19'-2H8-β-carotene.[1]

-

Purification: The product is purified using chromatographic techniques, such as thin-layer chromatography on silica gel plates.

This symmetrical labeling pattern is particularly useful for metabolic tracer studies.[1]

Potential Applications of KIE in β-Carotene Research

While the literature on experimentally determined KIE values for β-carotene is sparse, the following sections outline the key areas where such studies would provide critical insights.

Elucidating the Antioxidant Mechanism

β-Carotene is known for its ability to scavenge free radicals, a key aspect of its antioxidant properties. The proposed mechanisms for this activity include electron transfer, radical addition, and hydrogen abstraction. A significant primary deuterium isotope effect would be expected for a mechanism involving hydrogen abstraction in the rate-determining step.

The most likely sites for hydrogen abstraction are the allylic protons at the C4 and C4' positions of the β-ionone rings, as these reactions would lead to a resonance-stabilized radical.

Proposed Signaling Pathway for Hydrogen Abstraction:

Caption: Hydrogen abstraction mechanism for β-carotene antioxidant activity.

Experimental Workflow for Determining KIE in Antioxidant Assays:

The following workflow outlines a potential experimental design to measure the KIE for the radical scavenging activity of β-carotene.

Caption: Experimental workflow for KIE measurement in antioxidant assays.

A significant primary KIE (kH/kD > 1) would provide strong evidence for hydrogen abstraction as the rate-limiting step in the antioxidant mechanism under the tested conditions.

Investigating Enzymatic Cleavage by BCMO1

β-Carotene is famously the precursor to vitamin A (retinal). This conversion is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCMO1), which cleaves the central 15,15' double bond. While the primary action is on a carbon-carbon double bond, it is possible that the binding and orientation of the substrate within the enzyme's active site, or a subsequent step, could be sensitive to isotopic substitution at adjacent positions.

Logical Relationship for Investigating KIE in BCMO1 Catalysis:

Caption: Logical workflow for assessing KIE in BCMO1-mediated cleavage.

A KIE study could definitively probe whether any proton transfer events are involved in the rate-limiting step of this crucial biological conversion.

Quantitative Data and Experimental Protocols

A comprehensive review of the current scientific literature reveals a notable lack of published studies that have experimentally determined the kinetic isotope effect (kH/kD) for either the antioxidant activity or the enzymatic cleavage of β-carotene. While the synthesis of deuterated β-carotene is well-documented for its use as a metabolic tracer, its application in mechanistic studies via KIE analysis appears to be an under-explored area.

Therefore, this section provides generalized experimental protocols that can be adapted for such investigations.

Proposed Protocol for KIE Measurement of Antioxidant Activity

This protocol is based on the common 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) assay, which generates peroxyl radicals at a constant rate.

-

Materials:

-

Non-deuterated β-carotene

-

Deuterated β-carotene (e.g., at C4, C4' positions)

-

AAPH

-

Hexane or other suitable solvent

-

UV/Vis Spectrophotometer

-

-

Procedure:

-

Prepare stock solutions of both non-deuterated and deuterated β-carotene in hexane.

-

In a quartz cuvette, add a specific concentration of either non-deuterated or deuterated β-carotene.

-

Initiate the reaction by adding a stock solution of AAPH.

-

Immediately begin monitoring the decrease in absorbance of β-carotene at its λmax (~450 nm) over time.

-

The initial rate of reaction is determined from the slope of the linear portion of the absorbance vs. time plot.

-

The rate constants, kH and kD, are calculated from these initial rates.

-

The KIE is then calculated as the ratio kH/kD.

-

Proposed Protocol for KIE Measurement of BCMO1 Activity

This protocol is based on an in vitro assay using purified BCMO1 enzyme.

-

Materials:

-

Purified BCMO1 enzyme

-

Non-deuterated β-carotene

-

Deuterated β-carotene (e.g., at positions allylic to the central double bond)

-

Reaction buffer (containing detergents and co-factors as required)

-

HPLC system with a UV/Vis detector

-

-

Procedure:

-

Prepare substrate solutions of both non-deuterated and deuterated β-carotene.

-

Set up parallel reactions in the reaction buffer, each containing a defined concentration of the BCMO1 enzyme.

-

Initiate the reactions by adding either the non-deuterated or deuterated β-carotene substrate.

-

Incubate at a constant temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

-

Extract the retinoids from the quenched reaction mixture.

-

Quantify the amount of retinal produced at each time point using HPLC.

-

Determine the initial velocity of the reaction for both substrates from the slope of the retinal concentration vs. time plot.

-

The rate constants, kH and kD, are derived from these velocities.

-

The KIE is calculated as the ratio kH/kD.

-

Implications for Drug Development and Nutritional Science

The study of deuterium isotope effects in β-carotene has significant potential implications:

-

Mechanism-Based Antioxidant Design: A clear understanding of the KIE in β-carotene's antioxidant action could inform the design of novel, more potent antioxidants. If hydrogen abstraction is confirmed as a key step, modifications to the molecular structure that facilitate this process could be explored.

-

Modulating Vitamin A Metabolism: Deuterium substitution at key positions could potentially alter the rate of conversion of β-carotene to vitamin A. This "deuterium-fortification" could be a strategy to create "slow-release" provitamin A compounds, which might have therapeutic benefits in preventing hypervitaminosis A from high-dose supplements.

-

Understanding Carotenoid Toxicity: In certain populations, high doses of β-carotene have been associated with adverse effects. KIE studies could help to elucidate the off-target reactions or metabolic pathways that might be responsible for these effects.

Conclusion

The application of deuterium isotope effects to the study of β-carotene represents a promising, yet largely untapped, field of research. While the synthesis of deuterated β-carotene is established, there is a clear need for experimental studies to determine the kH/kD values for its key reactions. Such data would provide invaluable insights into the mechanisms of its antioxidant activity and enzymatic conversion to retinal. The experimental frameworks proposed in this guide offer a starting point for researchers to explore this area, with the potential to significantly advance our understanding of this vital nutrient and inform the development of new therapeutic and nutritional strategies.

References

Methodological & Application

Application Note: Quantification of β-Carotene in Human Plasma using β-Carotene-d8 as an Internal Standard by LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of β-carotene in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, β-Carotene-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol includes a straightforward liquid-liquid extraction procedure and optimized LC-MS/MS parameters for the selective detection of β-carotene. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of β-carotene in biological matrices.

Introduction

β-Carotene is a prominent member of the carotenoid family of pigments and a primary dietary precursor to vitamin A.[1][2] Its antioxidant properties and role in human health have made it a subject of extensive research in nutrition, disease prevention, and drug development.[3] Accurate and precise quantification of β-carotene in biological samples such as plasma is crucial for understanding its bioavailability, metabolism, and physiological effects.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the determination of carotenoids due to its high sensitivity and selectivity.[4] However, the complexity of biological matrices like plasma can lead to significant matrix effects, impacting the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as β-Carotene-d8, is the gold standard for correcting these matrix-induced variations and ensuring reliable results. β-Carotene-d8 exhibits nearly identical chemical and physical properties to the endogenous analyte, allowing it to co-elute and experience similar ionization effects, thus providing a reliable means for normalization.

This application note provides a detailed protocol for the extraction and quantification of β-carotene in human plasma using β-Carotene-d8 as an internal standard with a triple quadrupole LC-MS/MS system.

Experimental Protocols

Materials and Reagents

-

β-Carotene analytical standard

-

β-Carotene-d8 internal standard

-

Hexane (HPLC grade)

-

Ethanol (HPLC grade), with 0.1% Butylated hydroxytoluene (BHT)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

The following protocol outlines a liquid-liquid extraction procedure for the isolation of β-carotene from human plasma. All steps should be performed under yellow lighting to prevent photodegradation of carotenoids.

-

Aliquoting and Spiking:

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 10 µL of β-Carotene-d8 internal standard solution (concentration to be optimized based on expected analyte levels).

-

-

Protein Precipitation:

-

Add 200 µL of cold ethanol containing 0.1% BHT to the plasma sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Add 1 mL of hexane to the supernatant.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to facilitate phase separation.

-

-

Drying and Reconstitution:

-

Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Isopropanol).

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

LC-MS/MS Analysis

The following LC-MS/MS parameters can be used as a starting point and should be optimized for the specific instrument being used.

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1 M Aqueous Ammonium Acetate, pH 5 |

| Mobile Phase B | 50:50 (v/v) Methanol/Isopropanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Gradient Program | |

| 0.0 - 1.0 min | 80% B to 99% B |

| 1.0 - 4.0 min | Hold at 99% B |

| 4.1 - 7.0 min | Return to 80% B (Re-equilibration) |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| β-Carotene | 537.4 -> 445.4 (Quantifier), 537.4 -> 119.1 (Qualifier) |

| β-Carotene-d8 | 545.4 -> 453.4 (Quantifier) |

Data Presentation

The use of β-Carotene-d8 as an internal standard allows for accurate quantification. A calibration curve should be prepared by plotting the peak area ratio of β-carotene to β-carotene-d8 against the concentration of the β-carotene standards.

Table 2: Example Quantitative Performance Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | 85-110% |

Visualizations

β-Carotene Metabolic Pathway

Caption: Simplified metabolic pathway of beta-carotene.

Experimental Workflow

Caption: Experimental workflow for beta-carotene quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of β-carotene in human plasma. The incorporation of β-Carotene-d8 as an internal standard is critical for mitigating matrix effects and ensuring data accuracy. The provided protocol for sample preparation is straightforward and effective, while the LC-MS/MS parameters offer a solid foundation for method development and validation. This methodology is well-suited for a variety of research applications where precise measurement of β-carotene is required.

References

- 1. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Vitamin - Wikipedia [en.wikipedia.org]

- 3. Antioxidants and health: What does the research say? [medicalnewstoday.com]

- 4. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of β-Carotene in Biological Matrices using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-carotene, a prominent provitamin A carotenoid, plays a crucial role in human health, acting as a precursor to vitamin A and exhibiting antioxidant properties. Accurate quantification of β-carotene in biological samples is essential for nutritional assessment, pharmacokinetic studies, and understanding its metabolism. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate measurement of β-carotene. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte, allowing for the correction of matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of β-carotene in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The following diagram outlines the major steps in the isotope dilution mass spectrometry workflow for β-carotene analysis.

Caption: Experimental workflow for β-carotene analysis by IDMS.

Detailed Experimental Protocol

This protocol is a composite of established methods for the quantification of β-carotene in human plasma.[1][2] All procedures involving β-carotene should be performed under yellow or subdued lighting to prevent photodegradation.[2]

1. Materials and Reagents

-

β-carotene standard (≥95% purity)

-

Isotopically labeled β-carotene internal standard (e.g., [¹³C₁₀]β-carotene or d₈-β-carotene)

-

HPLC-grade solvents: ethanol, ethyl acetate, hexane, acetone, toluene, methanol, isopropanol, methyl tert-butyl ether (MTBE), and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Human plasma (control)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source

2. Standard and Internal Standard Preparation

-

β-carotene Stock Solution: Prepare a stock solution of β-carotene in chloroform or MTBE containing 0.1% BHT at a concentration of approximately 0.2 mg/mL.[2] The exact concentration should be determined spectrophotometrically.

-

Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standard (e.g., [¹³C₂₀]β-carotene) in a similar manner.[2]

-

Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions in the appropriate solvent.

3. Sample Preparation

Two common extraction methods are presented below. Method A is a simpler, one-phase extraction, while Method B is a more exhaustive extraction.

Method A: Ethanol/Ethyl Acetate Extraction [2]

-

To 1 mL of plasma in a glass tube, add 10 µL (e.g., 50 pmol) of the internal standard working solution.

-

Add 5 mL of ethanol to denature the proteins, followed by 5 mL of ethyl acetate.

-

Vortex the sample for 10 minutes.

-

Centrifuge at 10,000 rpm for 30 minutes at 4°C.[2]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method B: HEAT Mixture Extraction [1]

-

To 1 mL of the chylomicron fraction or plasma in a glass tube, add the internal standard.

-

Add 1 mL of ethanol containing 0.1% (w/v) BHT.[1]

-

Add 5 mL of a HEAT mixture (10:6:7:7 Hexane/Ethanol/Acetone/Toluene) and 200 µL of a saturated NaCl solution.[1]

-

Vortex for 60 seconds and centrifuge at 5,000 g for 5 minutes at 4°C.[1]

-

Collect the upper organic layer.

-

Repeat the extraction two more times with the HEAT/NaCl mixture.

-

Combine the organic layers and dry under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These may need to be optimized for the specific instrument and column used.

| Parameter | Condition 1[2] | Condition 2[1] |

| LC System | Perkin Elmer Series 200 or equivalent | Waters Acquity or equivalent |

| Column | Gemini C₁₈ (3 µm; 50 mm × 2 mm) with a SecurityGuard C₁₈ column | C₃₀ reversed-phase column |

| Mobile Phase A | 0.1 M aqueous ammonium acetate pH 5 | 80:20 Methanol/0.1% Formic Acid |

| Mobile Phase B | 50:50 (w/w) Methanol/Isopropanol | 78:20:2 MTBE/Methanol/0.1% Formic Acid |

| Gradient | 1 min linear gradient from 80% to 99% B, hold at 99% B for 3 min, then return to 80% B for 3 min. | Linear gradient from 100% A to 100% B over 16 min, then return to 100% A. |

| Flow Rate | Not specified | 1.8 mL/min |

| Column Temp. | 30°C | 40°C |

| Injection Vol. | Not specified | 50 µL |

| MS System | API4000 triple quadrupole or equivalent | Not specified |

| Ionization | APCI, positive ion mode | APCI, negative ion mode for some analyses |

| Nebulizer Temp. | 400°C | Not specified |

| Ion Spray Voltage | 5,500 V | Not specified |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | Selected Ion Monitoring (SIM) |

5. Data Analysis

-

Integrate the peak areas for the native β-carotene and the isotopically labeled internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the β-carotene standards.

-

Determine the concentration of β-carotene in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the literature.

| Parameter | Value | Reference |

| Linear Range | 5x10⁻⁷ to 5x10⁻⁵ mol/L | [3] |

| 0.0001 to 0.1 mg/mL | ||

| Limit of Detection (LOD) | 50 ng/mL | |

| 0.001 to 0.422 µg/mL (for various carotenoids) | [4] | |

| Limit of Quantification (LOQ) | 100 ng/mL | |

| 0.003 to 1.406 µg/mL (for various carotenoids) | [4] |

Signaling Pathway and Logical Relationships

The logical relationship in this protocol is a linear progression from sample preparation to data analysis. The use of an internal standard added at the beginning of the sample preparation process is key to the accuracy of the isotope dilution method, as it accounts for analyte loss during extraction and any variability in ionization efficiency.

Caption: Logical flow of the Isotope Dilution Mass Spectrometry principle.

Isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the quantification of β-carotene in complex biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for experimental variations. The detailed protocol and methodologies presented in this application note can be adapted by researchers for various applications, from clinical studies to nutritional science, enabling reliable measurement of this vital nutrient.

References

- 1. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography for the Separation of β-Carotene Isomers and Isotopologues

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Carotene, a prominent member of the carotenoid family, is a vital provitamin A compound and a potent antioxidant. It exists in various isomeric forms, with the all-trans isomer being the most biologically active and prevalent in nature. However, exposure to light, heat, and certain chemical conditions can lead to the formation of various cis isomers, such as 9-cis, 13-cis, and 15-cis β-carotene, each with distinct biological properties. Furthermore, the use of stable isotopologues of β-carotene (e.g., labeled with ¹³C or ²H) is crucial in metabolic studies to trace its absorption, distribution, metabolism, and excretion.

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of these various forms of β-carotene. This application note provides detailed protocols for the separation of β-carotene isomers and the analysis of its isotopologues using HPLC, often coupled with mass spectrometry.

Chromatographic Separation of β-Carotene Isomers

The key to successfully separating the structurally similar isomers of β-carotene lies in selecting the appropriate stationary and mobile phases. Due to the nonpolar nature of carotenoids, reversed-phase HPLC is the most common approach.

Method 1: C18 Reversed-Phase HPLC

Standard C18 columns are widely used for carotenoid analysis. While they can separate major isomers, achieving baseline resolution of all cis/trans isomers can be challenging.

Table 1: HPLC Conditions for β-Carotene Isomer Separation on a C18 Column

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Tetrahydrofuran:Water (MeOH:THF:H₂O) in varying proportions[1][2] |

| Acetonitrile:Methanol (e.g., 85:15 or 3:17)[3] | |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min[1][3] |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

| Detector | UV/Vis or Photodiode Array (PDA) at ~450 nm[1][3] |

Method 2: C30 Reversed-Phase HPLC

For enhanced resolution of geometric isomers, C30 columns are superior. The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, allowing for better separation of structurally similar carotenoid isomers.[4]

Table 2: HPLC Conditions for Enhanced Isomer Separation on a C30 Column

| Parameter | Condition |

| Column | Reversed-phase C30, 4.6 x 150 mm, 5 µm[4] |